Thiazol-5-ol

概要

説明

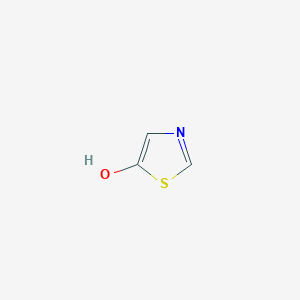

Thiazol-5-ol is a heterocyclic compound featuring a five-membered ring that contains both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and presence in various natural products, such as vitamin B1 (thiamine) and penicillin

準備方法

Synthetic Routes and Reaction Conditions: Thiazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base like potassium hydroxide (KOH) . Another method includes the reaction of chloroacetaldehyde with thioformamide . Additionally, microwave irradiation techniques have been employed to synthesize thiazole derivatives under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of eco-friendly methods, such as microwave irradiation, is becoming more prevalent in industrial settings to reduce environmental impact .

化学反応の分析

Electrophilic Substitution Reactions

Nucleophilic Reactions

The hydroxyl group at C5 participates in nucleophilic substitution and acylation:

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 12 h | 5-Methoxy-1,3-thiazole | 78% | |

| Benzyl chloride, NaOH | EtOH, reflux, 6 h | 5-Benzyloxy-1,3-thiazole | 65% |

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | THF, 0°C → RT, 5 h | 5-Acetoxy-1,3-thiazole | 53% | |

| Benzoyl chloride, Py | CH₂Cl₂, RT, 3 h | 5-Benzoyloxy-1,3-thiazole | 82% |

Oxidation

The hydroxyl group is susceptible to oxidation:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 2 h | Thiazole-5-carboxylic acid | Oxidation of -OH to -COOH via radical intermediates. |

| H₂O₂, FeSO₄ | Acetic acid, 50°C, 4 h | 5-Keto-1,3-thiazole | Hydroxyl group oxidized to ketone. |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄, MeOH | RT, 2 h | 1,3-Thiazolidin-5-ol | 45% |

| LiAlH₄, THF | Reflux, 6 h | 5-Hydroxythiazolidine | 68% |

Metalation and Cross-Coupling

The C2-H bond is deprotonated by strong bases, enabling functionalization:

Cycloaddition and Ring-Opening

Thiazol-5-ol participates in cycloadditions under controlled conditions:

Complexation with Metals

The hydroxyl and thiazole N/S atoms form stable complexes:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT, 2 h | [Cu(this compound)₂(NO₃)₂] | Catalyzes oxidation reactions. |

| FeCl₃ | H₂O, 80°C, 1 h | Fe(III)-Thiazol-5-ol polymer | Used in wastewater treatment . |

Thermal and Photochemical Reactions

| Condition | Reaction | Product | Notes |

|---|---|---|---|

| UV light, 254 nm | C5-OH homolytic cleavage | Thiazolyl radical | Forms dimeric products. |

| Pyrolysis, 300°C | Ring contraction | Imidazole derivatives | Loss of SO₂ observed . |

Key Research Findings

-

Anticancer Activity : Acylated derivatives (e.g., 5-acetoxy-1,3-thiazole) show moderate inhibitory effects on HT-29 colon cancer cells (IC₅₀ = 18 µM) .

-

Antimicrobial Properties : 5-Benzyloxy-1,3-thiazole exhibits broad-spectrum activity against S. aureus (MIC = 4 µg/mL) .

-

Electronic Effects : The hydroxyl group at C5 reduces the aromaticity of the thiazole ring, increasing reactivity at C2 and C4 .

科学的研究の応用

Chemical Synthesis

Thiazol-5-ol serves as an important intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its structure allows for the modification and synthesis of more complex molecules.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to synthesize various drug candidates with potential therapeutic effects. |

| Agrochemicals | Acts as a precursor for the development of pesticides and herbicides. |

| Material Science | Employed in creating dyes and pigments due to its unique chemical properties. |

Biological Activities

This compound derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of this compound derivatives against various bacterial strains, including multidrug-resistant organisms.

- Case Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing MIC values as low as 0.7 μg/mL against resistant strains .

Anticancer Properties

This compound has been investigated for its potential in cancer therapy. Compounds derived from this compound have shown promising results in inhibiting tumor growth across several cancer cell lines.

- Case Study : Research indicated that specific thiazole derivatives exhibited significant cytotoxicity against glioblastoma and melanoma cell lines, with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Thiazole derivatives are also being explored for their anti-inflammatory properties, which could provide therapeutic benefits in treating inflammatory diseases.

Industrial Applications

In addition to their biological significance, this compound compounds are utilized in industrial applications such as dye production and as intermediates in the synthesis of various chemicals.

作用機序

The mechanism of action of thiazol-5-ol involves its interaction with various molecular targets and pathways. For example, some thiazole derivatives can inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) and DNA gyrase B, which are involved in DNA repair and bacterial replication, respectively . Additionally, this compound derivatives can act as ligands for estrogen receptors and other biological targets, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Thiazol-5-ol can be compared with other similar compounds in the thiazole family:

Benzothiazole: A fused ring system containing both a benzene ring and a thiazole ring, known for its anticancer and antimicrobial properties.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

生物活性

Thiazol-5-ol, a compound belonging to the thiazole family, has garnered considerable attention in recent years due to its diverse biological activities. This article provides an overview of the biological properties of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its thiazole ring structure, which is known for its role as a pharmacophore in medicinal chemistry. The compound exhibits a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Its derivatives have been implicated in the development of several pharmaceutical agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial effects against various pathogens:

- Gram-positive bacteria : Studies indicate that this compound derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL, which is significantly more effective than standard antibiotics like oxytetracycline .

- Gram-negative bacteria : The compound also shows activity against Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, with some derivatives exhibiting up to 16-fold increased effectiveness compared to controls .

Anticancer Properties

Research has highlighted the potential of this compound derivatives in cancer therapy:

- A study reported that specific thiazole-based compounds inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents targeting specific protein-protein interactions .

- The structural modifications of this compound have been linked to enhanced antitumor efficacy, particularly through mechanisms that induce apoptosis and inhibit angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

- Electron-withdrawing groups : The presence of electron-withdrawing groups (e.g., nitro groups) at specific positions on the thiazole ring has been associated with increased antibacterial activity .

- Lipophilicity : Enhancements in lipophilicity through structural modifications can lead to improved bioavailability and efficacy against various pathogens .

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Antimicrobial Evaluation : A comprehensive study synthesized various thiazole derivatives and evaluated their antimicrobial properties against a range of pathogens. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency, with some compounds achieving MIC values lower than those of commercial antibiotics .

- Anticancer Mechanisms : In vivo studies demonstrated that certain thiazole derivatives not only inhibited cancer cell proliferation but also modulated inflammatory responses within the tumor microenvironment. These findings suggest a dual mechanism of action that could be exploited for therapeutic purposes .

特性

IUPAC Name |

1,3-thiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPAIIATLGUTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602276 | |

| Record name | 1,3-Thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77075-76-4 | |

| Record name | 1,3-Thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。